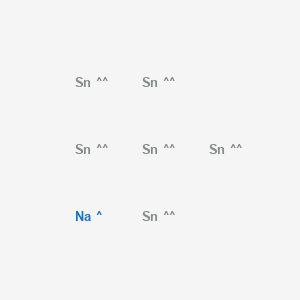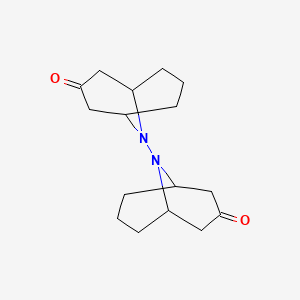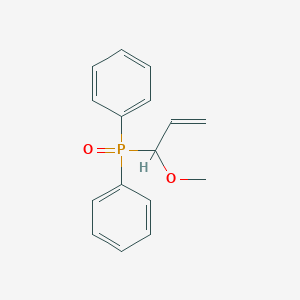
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine oxide group attached to a (1-methoxy-2-propenyl) and two phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxy-2-propenyl) halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The (1-methoxy-2-propenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides with higher oxidation states.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Applications De Recherche Scientifique
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate electron pairs and form stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine oxide, diphenyl-: Lacks the (1-methoxy-2-propenyl) group.
Phosphine oxide, (1-methoxy-2-naphthalenyl)diphenyl-: Contains a naphthalenyl group instead of the propenyl group.
Uniqueness
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is unique due to the presence of the (1-methoxy-2-propenyl) group, which imparts distinct chemical properties and reactivity compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
78177-40-9 |
|---|---|
Formule moléculaire |
C16H17O2P |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
[1-methoxyprop-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17O2P/c1-3-16(18-2)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13,16H,1H2,2H3 |
Clé InChI |
ZZOFVHQRONYVAY-UHFFFAOYSA-N |
SMILES canonique |
COC(C=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


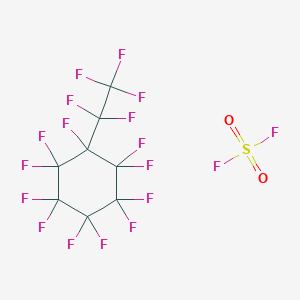
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

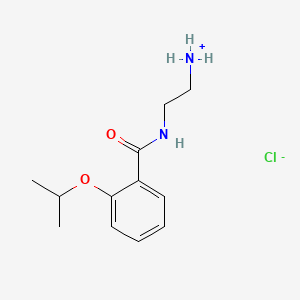
![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
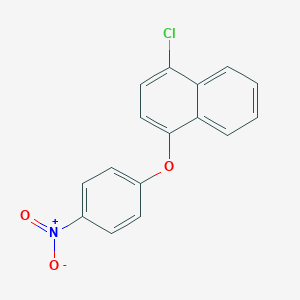


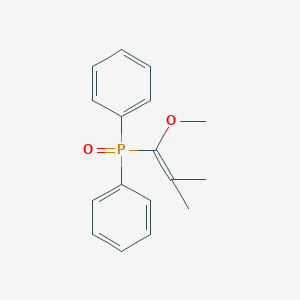
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
